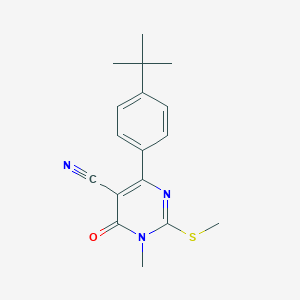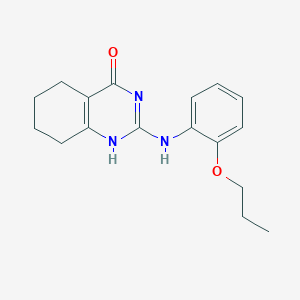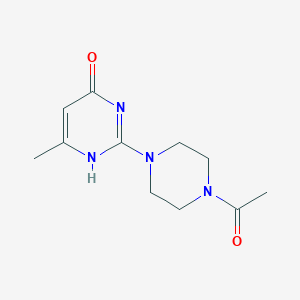
4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is an organic compound with a complex structure It is characterized by the presence of a tert-butylphenyl group, a methylsulfanyl group, and a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to incorporate the methylsulfanyl and pyrimidinecarbonitrile groups . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce amines.
Scientific Research Applications
4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The tert-butylphenyl group can interact with hydrophobic pockets in proteins, while the pyrimidinecarbonitrile core can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrimidinecarbonitrile core.
Tris(2,4-tert-butylphenyl) phosphite: Contains multiple tert-butylphenyl groups but has a different core structure.
Uniqueness
4-(4-tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)12-8-6-11(7-9-12)14-13(10-18)15(21)20(4)16(19-14)22-5/h6-9H,1-5H3 |
InChI Key |
DNPIQHJNZDPTCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B253834.png)
![2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B253835.png)
![METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B253836.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE](/img/structure/B253838.png)
![METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B253839.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one](/img/structure/B253853.png)

![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

